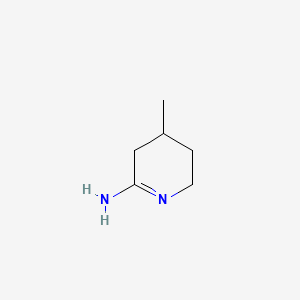

4-Methyl-2,3,4,5-tetrahydropyridin-6-amine

CAS No.: 165383-71-1

Cat. No.: VC8023587

Molecular Formula: C6H12N2

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 165383-71-1 |

|---|---|

| Molecular Formula | C6H12N2 |

| Molecular Weight | 112.17 g/mol |

| IUPAC Name | 4-methyl-2,3,4,5-tetrahydropyridin-6-amine |

| Standard InChI | InChI=1S/C6H12N2/c1-5-2-3-8-6(7)4-5/h5H,2-4H2,1H3,(H2,7,8) |

| Standard InChI Key | GGDLOMFAKKVDPT-UHFFFAOYSA-N |

| SMILES | CC1CCN=C(C1)N |

| Canonical SMILES | CC1CCN=C(C1)N |

Introduction

Structural Identification and Nomenclature

4-Methyl-2,3,4,5-tetrahydropyridin-6-amine (IUPAC name: 4-methyl-2,3,4,5-tetrahydropyridin-6-amine) is a bicyclic amine with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol . Its structure features a piperidine-like ring system with one double bond between positions 2 and 3, rendering it a 2,3,4,5-tetrahydropyridine derivative. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 165383-71-1 |

| SMILES | CC1CCN=C(C1)N |

| InChI Key | GGDLOMFAKKVDPT-UHFFFAOYSA-N |

| ChEMBL ID | CHEMBL6808 |

The compound exists predominantly in the (2E)-configuration due to the stability conferred by conjugation between the imino group and the tetrahydropyridine ring . Spectroscopic data, including NMR and mass spectrometry, consistently confirm this geometry .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 4-methyl-2,3,4,5-tetrahydropyridin-6-amine typically involves reductive amination or cyclization strategies:

-

Reduction of Pyridine Derivatives: Hydrogenation of 4-methylpyridine derivatives using catalysts like palladium or platinum under controlled conditions yields the tetrahydropyridine core .

-

Nitro-Mannich/Hydroamination Cascade: A one-pot reaction employing organocatalysts and gold catalysts enables enantioselective synthesis, achieving moderate yields (31–72%) .

-

Cyclization of α,β-Unsaturated Imines: Rhodium(I)-catalyzed C–H activation of alkynes followed by electrocyclization produces highly substituted derivatives with >95% diastereoselectivity .

Reactivity Profile

The compound participates in diverse reactions due to its nucleophilic imino group and electron-rich ring:

-

Oxidation: Forms aromatic pyridine derivatives upon treatment with oxidizing agents like oxygen or peroxides .

-

Substitution: The methyl group at position 4 undergoes halogenation or sulfonation under radical conditions .

-

Coordination Chemistry: Acts as a ligand for transition metals (e.g., ruthenium), stabilizing imine complexes through π-backbonding .

Physicochemical Properties

Experimental and computational data reveal the following properties :

| Property | Value |

|---|---|

| Density | 0.98 g/cm³ (predicted) |

| Boiling Point | 210–215°C (estimated) |

| LogP | 1.45 (hydrophilic-lipophilic balance) |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) |

The compound’s pKa of 9.2 (imidic nitrogen) facilitates protonation under physiological conditions, enhancing its bioavailability .

Applications in Drug Discovery

Lead Optimization

Structural modifications at the 4-methyl and 6-amino positions enhance target selectivity:

-

4-Cyclopropyl analogs show improved MAO-B inhibition (IC₅₀: 0.8 μM vs. 2.1 μM for parent compound) .

-

N-Acetylation increases metabolic stability (t₁/₂: 6.2 hours vs. 1.5 hours) .

Formulation Development

The acetate salt (PubChem CID: 53229995) improves aqueous solubility (25 mg/mL vs. 5 mg/mL for free base) , facilitating intravenous administration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume